molecular formula C7H4BrFO3 B1339588 5-Bromo-3-fluoro-2-hydroxybenzoic acid CAS No. 251300-29-5

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Cat. No.: B1339588
CAS No.: 251300-29-5
M. Wt: 235.01 g/mol
InChI Key: UKIJWZUOZRTSDX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring

Scientific Research Applications

5-Bromo-3-fluoro-2-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for more complex therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

The safety information for 5-Bromo-3-fluoro-2-hydroxybenzoic acid includes several hazard statements: H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the bromination of 3-fluoro-2-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde .

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-3-hydroxybenzoic acid
  • 5-Bromo-4-fluoro-2-hydroxybenzoic acid
  • 4-Fluoro-3-hydroxybenzoic acid

Comparison: 5-Bromo-3-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the bromine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the position of the bromine and fluorine atoms can influence the compound’s ability to undergo substitution reactions and its overall stability .

Properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIJWZUOZRTSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472220
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-29-5
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (32 mmol) of 3-fluorosalicylic acid was suspended in 50 ml of glacial acetic acid, 2.2 m) of bromine were added and the mixture was stirred at ambient temperature for 48 h. The resulting suspension was diluted with 500 ml of water and the precipitate filtered off and dried by suction to afford 9.394 g of 5-bromo-3-fluoro-2-hydroxybenzoic acid as an ivory solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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